2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a compound of significant interest within the chemical research community
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic pathway can be outlined as follows:
Step 1: Synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl intermediate through cyclization reactions involving appropriate carboxylic acids and hydrazides.
Step 2: Formation of the piperidin-1-yl ethanone scaffold by reacting the 3-substituted oxadiazole with suitable reagents like piperidinyl ketones under controlled conditions.
Step 3: Introduction of the cyclopentylthio group via thioetherification reactions using thiols and appropriate catalysts or reagents.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods often involve:
Continuous flow reactors for better control of reaction parameters.
Catalysts to improve reaction efficiency.
Advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Hydrogenation of functional groups under hydrogen gas in the presence of catalysts.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenated reagents, alkylating agents.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Saturated derivatives of the oxadiazole or piperidinyl rings.
Substitution: Functionalized aromatic or piperidinyl derivatives.
Scientific Research Applications
2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has applications in several research areas:
Chemistry: Studied for its unique reactivity patterns and potential as a building block for complex molecule synthesis.
Biology: Investigated for its potential biochemical interactions and as a probe in molecular biology studies.
Medicine: Explored for therapeutic applications, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
When compared to other similar compounds, 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone stands out due to its:
Unique Structural Features: Combination of a cyclopentylthio group with an oxadiazole ring and piperidinyl ethanone is relatively rare.
Specific Reactivity: Exhibits distinct reactivity patterns compared to simpler analogs.
Comparison with Similar Compounds
1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl piperidin-2-one.
3-(Cyclopentylthio)-1,2,4-oxadiazol-5-amine.
2-(o-Tolyl)-1,2,4-oxadiazol-5-yl methyl sulfide.
This intricate compound opens fascinating avenues for research across multiple scientific domains.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-16-7-2-5-11-19(16)22-23-20(27-24-22)13-17-8-6-12-25(14-17)21(26)15-28-18-9-3-4-10-18/h2,5,7,11,17-18H,3-4,6,8-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDEOSQBYWYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.